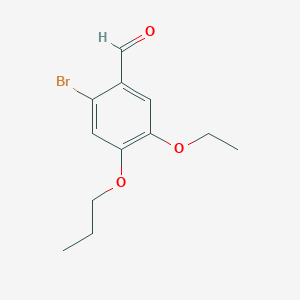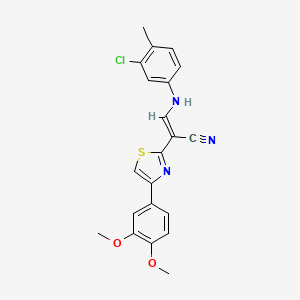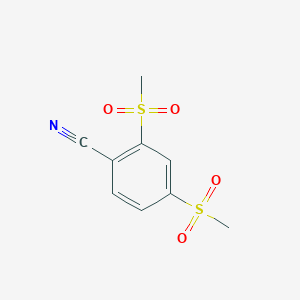
2-Bromo-5-ethoxy-4-propoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-ethoxy-4-propoxybenzaldehyde is a useful research compound. Its molecular formula is C12H15BrO3 and its molecular weight is 287.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bromination and Modification of Benzaldehydes
Research shows that various benzaldehydes, including those similar to 2-Bromo-5-ethoxy-4-propoxybenzaldehyde, undergo bromination and further chemical modifications. For instance, Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can yield different brominated products, highlighting the diverse potential of brominated benzaldehydes in chemical synthesis (Otterlo et al., 2004).
Polymorph Formation in Brominated Benzaldehydes
Silva et al. (2004) reported a new polymorph of 2-bromo-5-hydroxybenzaldehyde, a compound structurally similar to this compound. This indicates that brominated benzaldehydes can exist in different structural forms, which might have implications in their reactivity and application in material science (Silva et al., 2004).
Application in Trace Element Extraction
In environmental and analytical chemistry, brominated benzaldehydes have been used in the extraction of trace elements. Fathi and Yaftian (2009) utilized a derivative of 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper ions in water samples, demonstrating the potential application of similar compounds in trace metal analysis (Fathi & Yaftian, 2009).
Advances in Cross-Coupling Reactions
Ghosh and Ray (2017) highlighted the use of 2-bromobenzaldehydes in palladium-catalyzed cross-coupling reactions. Such reactions are crucial in the synthesis of biologically and medicinally significant compounds, suggesting that this compound could have similar applications (Ghosh & Ray, 2017).
Synthesis of Novel Compounds
Brominated benzaldehydes serve as intermediates in the synthesis of novel compounds. For example, Bi (2015) synthesized a non-peptide CCR5 antagonist from a derivative of 5-bromo-2-hydroxybenzaldehyde, indicating the potential of brominated benzaldehydes in drug discovery (Bi, 2015).
Nonlinear Optical Properties
Aguiar et al. (2022) explored the nonlinear optical properties of brominated benzaldehydes, indicating their potential in developing materials for optical applications (Aguiar et al., 2022).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-5-ethoxy-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-3-5-16-12-7-10(13)9(8-14)6-11(12)15-4-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOOKBARWRDKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)


![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)

![3,3-Dimethyl-4-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]azetidin-2-one](/img/structure/B2499366.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2499380.png)
![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)
